molecular formula C20H16F2N4O2 B2689727 3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide CAS No. 1172428-77-1

3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide

Cat. No.: B2689727
CAS No.: 1172428-77-1
M. Wt: 382.371
InChI Key: JILJTBALQZICSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Pyrazolo[3,4-b]pyridine Research

The pyrazolo[3,4-b]pyridine scaffold emerged as a focal point in heterocyclic chemistry following Ortoleva’s 1908 synthesis of the first monosubstituted 1H-pyrazolo[3,4-b]pyridine via iodine-mediated cyclization of diphenylhydrazone and pyridine. Early 20th-century work by Bulow further advanced synthetic methodologies, employing 1-phenyl-3-methyl-5-aminopyrazole and 1,3-diketones in glacial acetic acid to yield N-phenyl-3-methyl derivatives. These foundational studies established pyrazolo[3,4-b]pyridines as structurally versatile platforms, though limited by regioselectivity challenges in early synthetic routes.

The 1960s–1980s witnessed systematic exploration of ring-closure strategies, particularly hydrazine-mediated cyclizations of halogenated pyridines bearing electrophilic groups (e.g., nitriles, esters, aldehydes). For example, reacting 3-cyanopyridine derivatives with hydrazine hydrate in ethanol under reflux yielded 1H-pyrazolo[3,4-b]pyridines via nucleophilic attack at C3 and C4 positions, followed by tautomerization. These methods enabled scalable production but faced limitations in controlling substituent patterns critical for pharmacological optimization.

Significance in Heterocyclic Medicinal Chemistry

Pyrazolo[3,4-b]pyridines occupy a privileged position in drug design due to their dual aromatic systems, which facilitate π-π stacking and hydrogen bonding with biological targets. The benzamide substitution at position N3, as seen in 3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide, introduces additional hydrogen-bond donors/acceptors and hydrophobic surfaces, enhancing target affinity. Key physicochemical advantages include:

  • Tautomeric flexibility : The 1H/2H tautomerism allows adaptation to binding pocket geometries.
  • Electron-deficient core : Enhances interactions with catalytic lysine or arginine residues in kinase active sites.
  • Synthetic tunability : Substituents at positions 1, 3, 4, and 6 enable precise modulation of pharmacokinetic properties.

Comparative studies highlight pyrazolo[3,4-b]pyridines’ superiority over related heterocycles (e.g., indoles, purines) in balancing solubility and membrane permeability, attributed to their intermediate logP values and hydrogen-bond capacity.

Current Research Landscape for Benzamide-Substituted Derivatives

Recent advances focus on optimizing benzamide-substituted pyrazolo[3,4-b]pyridines for kinase inhibition and antimicrobial activity. A 2022 study demonstrated that introducing electron-withdrawing groups (e.g., 3,4-difluoro) on the benzamide ring enhances antifungal potency against Sclerotinia sclerotiorum (EC~50~ = 0.20 mg/L) by strengthening hydrogen bonds with succinate dehydrogenase’s TRP173 and ARG43 residues. Structural modifications follow three primary strategies:

Table 1. Design Strategies for Benzamide-Substituted Pyrazolo[3,4-b]pyridines

Strategy Objective Example Modification Biological Outcome
Aryl substitution Improve target affinity 3,4-Difluoro benzamide 97.1% inhibition of S. sclerotiorum at 50 mg/L
Ring saturation Enhance metabolic stability 4,5,6,7-Tetrahydro-1H-pyrazolo core Reduced CYP3A4-mediated oxidation
N-alkylation Modulate solubility 1-Methyl group Increased logD (2.1 → 2.8)

Computational approaches, notably molecular docking and molecular dynamics simulations, now guide rational design. For instance, MD simulations of 3,4-difluoro-substituted derivatives reveal stable binding to Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), with ΔG~bind~ = −9.2 kcal/mol.

Knowledge Gaps and Research Imperatives

Despite progress, critical challenges persist:

  • Tautomeric control : The equilibrium between 1H and 2H tautomers remains poorly understood in substituted derivatives, complicating structure-activity relationship (SAR) analyses.
  • Stereoelectronic effects : Fluorine’s impact on benzamide conjugation and scaffold planarity requires quantitative assessment via Hammett studies or DFT calculations.
  • Polypharmacology risk : The promiscuity of pyrazolo[3,4-b]pyridines toward kinases (e.g., JAK2, CDK9) necessitates selective targeting strategies.

Priority research areas include:

  • Developing catalytic asymmetric syntheses for chiral 4-phenyl derivatives.
  • Systematic profiling of fluorinated benzamides against epigenetic targets (e.g., HDACs, BET proteins).
  • Elucidating metabolic pathways through advanced hepatocyte models and mass spectrometry.

This compound class stands at the intersection of synthetic innovation and therapeutic potential, demanding interdisciplinary efforts to unlock its full pharmacological promise.

Properties

IUPAC Name

3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4O2/c1-26-19-17(13(10-16(27)23-19)11-5-3-2-4-6-11)18(25-26)24-20(28)12-7-8-14(21)15(22)9-12/h2-9,13H,10H2,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILJTBALQZICSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4-Difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is a synthetic compound with potential biological activity. Its complex structure suggests various pharmacological applications, particularly in oncology and neurology. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide is C20H16F2N4O2C_{20}H_{16}F_2N_4O_2 with a molecular weight of 382.4 g/mol. The structural representation includes a difluorobenzene moiety and a tetrahydropyridinone scaffold, which are critical for its biological interactions.

Anticancer Properties

Research indicates that compounds similar to 3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide exhibit significant anticancer activity. A study demonstrated that derivatives of pyrazolo[3,4-b]pyridine showed cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxic Activity

In vitro studies have shown that related compounds exhibit IC50 values indicating their potency against different cancer types:

CompoundCell LineIC50 (µM)
3,4-Difluoro CompoundMCF-7 (Breast Cancer)27.3
3,4-Difluoro CompoundHCT116 (Colon Cancer)6.2

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest.

The proposed mechanism of action for 3,4-difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide involves:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific kinases involved in cancer cell signaling pathways.
  • Induction of Apoptosis : It triggers apoptotic pathways leading to cell death in malignant cells.
  • Anti-inflammatory Effects : Similar compounds have shown to reduce inflammation which can contribute to tumor progression.

Neuroprotective Effects

Emerging research suggests that the compound may also possess neuroprotective properties. Studies have indicated that derivatives can mitigate neuronal damage in models of neurodegenerative diseases.

Neuroprotective Study Results

ModelEffectReference
Alzheimer's ModelReduced oxidative stress
Parkinson's ModelImproved motor function

These effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce neuroinflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs reported in the literature:

Compound Core Scaffold Substituents Biological Relevance Key Data
3,4-Difluoro-N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (Target Compound) Pyrazolo[3,4-b]pyridin-6-one - 3,4-Difluorobenzamide
- 1-Methyl, 4-Phenyl
Potential DCN1/2 inhibitor; improved solubility due to fluorine substitution Molecular weight: ~425.4 g/mol
LogP (calculated): ~3.2
N-(rel-(4S,5S)-7-Ethyl-4-(4-fluorophenyl)-3-methyl-6-oxo-1-phenyl-...-3-(trifluoromethyl)benzamide (Compound 4, ) Pyrazolo[3,4-b]pyridin-6-one - 3-Trifluoromethylbenzamide
- 7-Ethyl, 4-(4-Fluorophenyl)
DCN1/2 inhibitor with enhanced lipophilicity; oral bioavailability studied IC₅₀: 12 nM (DCN1)
Molecular weight: ~521.5 g/mol
LogP: ~4.5
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)benzamide (Compound 7b, ) Pyrazolo[3,4-b]pyridine - Unsubstituted benzamide
- 4,6-Dimethyl
Early-stage kinase inhibitor; lacks tetrahydro ring, reducing conformational flexibility Yield: 62%
Melting point: >250°C
3-Methyl-N-[(4S,5S)-3-methyl-4-(4-methylphenyl)-6-oxo-1-phenyl-...benzamide () Pyrazolo[3,4-b]pyridin-6-one - 3-Methylbenzamide
- 4-(4-Methylphenyl)
Structural analog with reduced electronic effects; used in crystallography studies Molecular weight: ~450.5 g/mol
X-ray resolution: 1.572 Å
N-(rel-(4S,5S)-3-(Aminomethyl)-7-ethyl-4-(6-fluoropyridin-3-yl)-...benzamide (Compound 143, ) Pyrazolo[3,4-b]pyridin-6-one - 3-Trifluoromethylbenzamide
- 7-Ethyl, 4-(6-Fluoropyridin-3-yl), aminomethyl
Optimized for blood-brain barrier penetration IC₅₀: 8 nM (DCN1)
Molecular weight: ~535.6 g/mol

Structural and Functional Insights

Trifluoromethyl substituents (e.g., Compound 4) increase lipophilicity (LogP ~4.5), which may improve membrane permeability but reduce aqueous solubility .

7-Ethyl substituents (Compound 4, 143) extend half-life in vivo but add steric bulk, which may clash with certain targets .

Biological Activity: Compound 4 exhibits stronger inhibition (IC₅₀: 12 nM) against DCN1 than non-fluorinated analogs, highlighting the role of fluorine and trifluoromethyl groups in target engagement .

Research Findings and Trends

  • Synthetic Routes : The target compound can likely be synthesized via one-pot condensation of substituted pyrazol-amines and benzoyl derivatives, similar to methods used for Compound 7b (62% yield) .
  • Crystallography : Analogous compounds (e.g., ) have been co-crystallized with DCN1, revealing critical interactions between the benzamide carbonyl and His176/Arg178 residues .
  • Pharmacokinetics: Fluorinated pyrazolo-pyridones (e.g., Compound 143) demonstrate improved oral bioavailability (>50% in murine models) compared to non-fluorinated derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.